[(2-Chloroethoxy)methyl]cyclopropane
Description
Foundational Role as a Synthetic Precursor and Intermediate in Organic Transformations
The utility of [(2-Chloroethoxy)methyl]cyclopropane in academic research stems from its role as a versatile synthetic precursor. Its molecular structure contains two distinct reactive sites, allowing it to serve as a bifunctional building block for introducing the cyclopropylmethyl ether moiety into a variety of molecular scaffolds.
The primary point of reactivity is the terminal chlorine atom on the ethoxy side chain. As a primary alkyl chloride, the carbon atom bonded to the chlorine is electrophilic and is susceptible to nucleophilic attack. This allows the compound to act as an alkylating agent in nucleophilic substitution (SN2) reactions. A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the chloride ion to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, respectively. This reactivity makes this compound an effective tool for elaborating molecular structures.
While the ether linkage is generally stable, it can be cleaved under harsh, acidic conditions. The cyclopropylmethyl group itself is a desirable structural motif found in numerous biologically active compounds and natural products, prized for its ability to confer metabolic stability and conformational rigidity. nih.gov The ring itself can also participate in reactions, particularly ring-opening transformations driven by the release of its inherent strain energy, although this typically requires specific activation. google.com
The compound's primary function is to act as an intermediate that connects a nucleophilic substrate to the (cyclopropylmethoxy)ethyl group, as illustrated in the representative transformations below.
| Reactant (Nucleophile) | Reaction Type | Product Structure | Description |
|---|---|---|---|
| R-NH₂ (Amine) | Nucleophilic Substitution (Amination) | ![]() | Forms a secondary or tertiary amine, linking the cyclopropylmethyl ether moiety to a nitrogen-containing molecule. |
| R-O⁻ (Alkoxide) | Nucleophilic Substitution (Williamson Ether Synthesis) | ![]() | Creates a new ether, extending the polyether chain. |
| R-S⁻ (Thiolate) | Nucleophilic Substitution | ![]() | Forms a thioether (sulfide), introducing a sulfur atom into the structure. |
| CN⁻ (Cyanide) | Nucleophilic Substitution | ![]() | Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethoxymethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZACZOERDRSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to [(2-Chloroethoxy)methyl]cyclopropane and Analogues
Established routes provide a foundational framework for the synthesis of the target compound and its structural relatives. These methods range from classical nucleophilic substitutions to more complex ring-forming reactions.
The most direct conceptual pathway to this compound is through nucleophilic substitution, specifically the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orgchemistrysteps.com For the target molecule, this provides two primary disconnection possibilities:
Route A: The reaction between the alkoxide of cyclopropylmethanol (B32771) and a suitable 2-chloroethoxy electrophile (e.g., 1-bromo-2-chloroethane).
Route B: The reaction between a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) and the alkoxide of 2-chloroethanol.
Given that the SN2 mechanism is most efficient with primary, unhindered alkyl halides, both routes are theoretically viable. chemistrysteps.com The alkoxides are typically generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH). chemistrysteps.com
Table 1: Williamson Ether Synthesis Reactants for this compound
| Route | Nucleophile (from Alcohol) | Electrophile (Alkyl Halide) | Base |
|---|---|---|---|
| A | Cyclopropylmethanol | 1-Bromo-2-chloroethane | NaH |
| B | 2-Chloroethanol | Cyclopropylmethyl bromide | NaH |
This method is widely used for preparing both symmetrical and asymmetrical ethers and remains one of the simplest and most popular approaches. wikipedia.org Intramolecular versions of this reaction are also commonly used to form cyclic ethers like epoxides. wikipedia.orglibretexts.org
An alternative to functionalizing a pre-formed cyclopropane (B1198618) is to construct the ring itself from an acyclic precursor. This is a powerful strategy with numerous methodologies available.
The Johnson-Corey-Chaykovsky reaction is a versatile method for creating three-membered rings, including cyclopropanes, epoxides, and aziridines, using sulfur ylides. wikipedia.orgresearchgate.net For cyclopropanation, a stabilized sulfur ylide, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky Reagent), reacts with an α,β-unsaturated carbonyl compound (an enone). organic-chemistry.orgadichemistry.com
The mechanism involves a conjugate (1,4-) addition of the ylide to the enone, which is then followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.orgadichemistry.com This approach contrasts with the formation of epoxides, which occurs via direct (1,2-) addition to a ketone or aldehyde. nrochemistry.com To apply this to the synthesis of the target compound's scaffold, one would start with an α,β-unsaturated ester or ketone and subsequently modify the carbonyl group after cyclopropanation. The reaction is known to be diastereoselective, typically favoring the trans product. wikipedia.org
Metal-catalyzed reactions represent a major class of cyclopropanation methods, offering high efficiency and, in many cases, excellent stereocontrol. rsc.org
A classic example is the Simmons-Smith reaction , which traditionally uses a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to form a zinc carbenoid species that adds to an alkene. masterorganicchemistry.comnih.gov This method is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group. wiley-vch.de
More recently, transition metal catalysis has expanded the scope and selectivity of these reactions. Catalysts based on cobalt, rhodium, copper, and ruthenium are now commonly employed. nih.govnih.govharvard.edu These reactions often use diazo compounds or dihaloalkanes as carbene precursors that add across an alkene double bond. rsc.org For instance, a cobalt-catalyzed Simmons-Smith-type reaction can effectively discriminate between different alkenes based on their substitution pattern, allowing for regioselective cyclopropanation of polyenes. researchgate.netpurdue.edu To synthesize the target molecule's framework via this route, one would start with an alkene substrate, such as allyl 2-chloroethyl ether, and treat it with a suitable carbene source and metal catalyst.
Table 2: Comparison of Metal-Catalyzed Cyclopropanation Methods
| Method | Reagents | Catalyst | Carbene Source | Typical Substrate |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn(Cu) | None (Stoichiometric Zn) | Zinc Carbenoid | Alkene, Allylic Alcohol |
| Rh-Catalyzed | Ethyl diazoacetate | Rh₂(OAc)₄, Chiral Rh complexes | Rhodium Carbene | Alkene |
| Co-Catalyzed | CH₂Br₂, Zn | Cobalt-PDI complexes | Cobalt Carbenoid | Alkene |
Base-promoted ring-closure reactions provide another pathway to cyclopropanes through intramolecular nucleophilic substitution. A prominent example is the Michael-Initiated Ring Closure (MIRC) sequence. rsc.orgrsc.org This tandem process begins with the Michael-type addition of a nucleophile to an electron-deficient alkene (a Michael acceptor). nih.govscilit.com The resulting intermediate, typically an enolate, then undergoes an intramolecular 3-exo-tet cyclization, displacing a leaving group on the γ-carbon to form the cyclopropane ring. nih.govresearchgate.net
This strategy has been effectively used to synthesize highly functionalized cyclopropanes, such as those bearing nitrile substituents. rsc.orgnih.gov The reaction is initiated by a base which generates the initial carbanion nucleophile. rsc.org Applying this logic to the target compound would require a carefully designed acyclic precursor containing both a Michael acceptor and a suitable leaving group, positioned to allow for intramolecular ring closure.
Cyclopropanation Reactions for Related Cyclopropane Derivatives
Enantioselective Synthetic Approaches Utilizing Chloroethoxycyclopropane Scaffolds
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric cyclopropanation reactions. nih.govthieme-connect.com These methods aim to produce cyclopropanes with high levels of enantiomeric excess (ee).
Many modern metal-catalyzed cyclopropanation protocols can be rendered enantioselective by using a chiral catalyst. Chiral rhodium and cobalt complexes, in particular, have been shown to be highly effective. nih.govnih.govnih.gov For example, rhodium complexes with chiral ligands can catalyze the reaction between an alkene and a diazo reagent to furnish cyclopropanes with excellent diastereo- and enantioselectivities (up to >99% ee). nih.govnih.govresearchgate.net Similarly, cobalt catalysts paired with chiral ligands can generate carbenoids from dihaloalkanes for highly enantioselective cyclopropanations of a wide range of alkenes. nih.govdicp.ac.cn
The Simmons-Smith reaction can also be adapted for asymmetric synthesis. thieme-connect.com One approach involves using a chiral auxiliary attached to the alkene substrate. For instance, the cyclopropanation of a chiral allylic alcohol often proceeds with high diastereoselectivity, where the existing stereocenter directs the approach of the zinc carbenoid reagent. wiley-vch.de
Table 3: Overview of Enantioselective Cyclopropanation Strategies
| Strategy | Catalyst/Reagent | Key Feature | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Metal Catalysis | Rh₂(S-BTPCP)₄ | Chiral rhodium catalyst with diazo compounds. nih.govnih.gov | High to excellent (up to 99%) |
| Chiral Metal Catalysis | Chiral Cobalt-salen complexes | Chiral cobalt catalyst with dihaloalkanes. nih.govdicp.ac.cn | High (often >80-90%) |
| Chiral Auxiliary | Simmons-Smith Reagent | Substrate-controlled reaction using a chiral allylic alcohol. wiley-vch.de | High diastereoselectivity |
| Organocatalysis | Chiral organocatalysts | Michael-Initiated Ring Closure with chiral phase-transfer catalysts or amines. thieme-connect.com | Variable to high |
These enantioselective methods offer powerful tools for accessing specific stereoisomers of functionalized cyclopropanes, which could be applied to synthesize chiral analogues of this compound.
Mechanistic Investigations of Reactivity
Cyclopropane (B1198618) Ring Strain and Its Influence on Reactivity
The reactivity of cyclopropane and its derivatives is intrinsically linked to the concept of ring strain. utexas.edu This strain arises from the deviation of the carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to the constrained 60° of the equilateral triangle geometry of the ring. libretexts.orgwikipedia.org This significant angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a total ring strain of approximately 27.6 kcal/mol for the parent cyclopropane molecule. utexas.edumasterorganicchemistry.com This stored energy makes the C-C bonds in the cyclopropane ring weaker (around 65 kcal/mol) compared to typical C-C single bonds (80-85 kcal/mol), rendering the molecule more reactive and prone to ring-opening reactions. masterorganicchemistry.compharmaguideline.com
Ring-opening reactions of cyclopropanes are generally thermodynamically favorable due to the release of the inherent ring strain. masterorganicchemistry.com A classic example is the isomerization of cyclopropane to propene, which is an exothermic process, releasing approximately -33.0 kJ/mol of heat. researchgate.net This thermodynamic driving force is a key factor in many reactions involving cyclopropane derivatives. The heat of formation of cyclopropane is higher than that of propene, indicating that the transition from the strained ring to the more stable linear structure liberates energy. researchgate.net The driving force for the polymerization of many cyclic compounds, including cyclopropanes, is their ring strain, which reflects the deviation from ideal bond angles and other non-bonding interactions. wiley-vch.de
Table 1: Thermodynamic Parameters for the Isomerization of Cyclopropane to Propene
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -33.0 | kJ/mol |
| Heat of Formation (Cyclopropane) | 12.74 | kcal/mol |
| Heat of Formation (Propene) | 4.88 | kcal/mol |
The thermal decomposition of cyclopropane to propene has been extensively studied to understand the kinetics of its ring-opening. arxiv.org These studies, along with theoretical calculations, have provided valuable data on the rate constants of this unimolecular isomerization. arxiv.orgacs.org The process is known to proceed through a biradical intermediate. arxiv.org The activation energy for this process is a critical parameter that dictates the reaction rate at a given temperature. While the isomerization is thermodynamically favorable, a significant energy barrier must be overcome for the reaction to proceed.
Substituents on the cyclopropane ring can have a notable impact on both the ring strain and the rates of ring-opening reactions. For instance, gem-dimethyl substitution has been shown to lower the strain energy of cyclopropanes by 6-10 kcal/mol relative to an unbranched acyclic reference molecule. acs.org In contrast, electronegative substituents can have a more complex effect. The strain energy of 1,1-difluorocyclopropane is estimated to be significantly different depending on the choice of the acyclic reference compound, highlighting the importance of the reference state in these calculations. acs.org In a series of fluorocyclopropanes, the strain energy was found to vary from 137.9 kJ/mol for the monosubstituted compound to 260.0 kJ/mol for hexafluorocyclopropane. acs.org These substituent effects can alter the stability of the cyclopropane ring and, consequently, the kinetics and thermodynamics of its reactions.
Electrophilic Reactivity and Addition Mechanisms
The strained C-C bonds of the cyclopropane ring exhibit partial π-character, making them susceptible to attack by electrophiles in a manner analogous to alkenes. dalalinstitute.comscribd.com This reactivity allows for a variety of addition reactions that lead to the opening of the three-membered ring.
Electrophiles attack the electron-rich regions of the cyclopropane ring. purechemistry.org The addition of halogens, such as chlorine or bromine, is a common example of an electrophilic addition to cyclopropane. purechemistry.org These reactions typically proceed through a stepwise mechanism involving the formation of a carbocation intermediate. purechemistry.org The regiochemistry of the addition is often governed by Markovnikov's rule, with the electrophile adding to the carbon atom that can best stabilize the resulting positive charge. dalalinstitute.comscribd.com
Several mechanisms have been proposed to describe the electrophilic addition to cyclopropanes. These include the formation of a corner-protonated cyclopropane, an edge-protonated cyclopropane, or a direct SE2-type attack . scribd.com
Corner-protonated cyclopropane: In this mechanism, the electrophile attacks a carbon atom of the ring, leading to a protonated intermediate where the proton is associated with one corner of the cyclopropane triangle. scribd.com Ab initio calculations have suggested that a "distorted corner-protonated cyclopropane" may be a potential energy minimum in the C3H7+ surface. cdnsciencepub.comrsc.org
Edge-protonated cyclopropane: Here, the electrophile interacts with the edge of a C-C bond, forming a bridged intermediate. scribd.com
SE2-type attack: This mechanism involves a one-step, concerted attack of the electrophile on a C-C bond, leading directly to the ring-opened product without the formation of a distinct intermediate. scribd.com
The operative mechanism can depend on the specific electrophile, the substituents on the cyclopropane ring, and the reaction conditions. dalalinstitute.com
Homohalocyclization Reactions Induced by Electrophilic Halogenating Agents
The structural arrangement of [(2-Chloroethoxy)methyl]cyclopropane, featuring a cyclopropane ring and a tethered chloroethoxy group, presents a potential substrate for intramolecular cyclization reactions. One such pathway is homohalocyclization, a process involving the 1,3-addition of an electrophilic halogen and a nucleophile across the cyclopropane ring. While conventional halocyclizations typically involve alkenes, an analogous transformation has been developed for cyclopropanes. nih.gov
This reaction is initiated by the attack of the cyclopropane's σ-bond, acting as a nucleophile, on an electrophilic halogenating agent (e.g., N-bromosuccinimide [NBS] or N-iodosuccinimide [NIS]). This leads to the formation of a β-halocarbocation intermediate. In the case of this compound, the pendant ether oxygen can act as an internal nucleophile. This nucleophile can then attack the carbocation, leading to a ring-closing event.
The mechanism is proposed to proceed as follows:
Activation: The electrophilic halogenating agent (X⁺) is attacked by one of the C-C σ-bonds of the cyclopropane ring.
Ring Opening: The cyclopropane ring opens, forming a 1,3-carbocation intermediate. The regioselectivity of this opening is governed by the stability of the resulting carbocation.
Intramolecular Cyclization: The lone pair of the ether oxygen atom attacks the carbocation, forming a new heterocyclic ring.
Product Formation: Deprotonation or subsequent reaction yields the final cyclized product, typically a substituted oxane or a related heterocyclic system.
This homohalocyclization provides a pathway to more complex cyclic ethers from simple cyclopropane precursors. nih.gov
Nucleophilic Reactivity and Substitution Mechanisms
The reactivity of this compound towards nucleophiles is dictated by the presence of two primary electrophilic sites: the carbon atom bearing the chlorine and the strained cyclopropane ring itself. The interplay between these sites and the nature of the attacking nucleophile determines the reaction pathway.
Nucleophilic Substitution at the Chlorine Atom
The chloroethyl group within the molecule contains a primary alkyl chloride. This site is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing inductive effect of the chlorine atom.
A variety of nucleophiles can displace the chloride ion:
Anionic Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻) can react to form the corresponding alcohol, ether, nitrile, or azide derivatives.
Neutral Nucleophiles: Ammonia (NH₃) and amines (RNH₂) can act as nucleophiles, leading to the formation of ammonium (B1175870) salts, which upon deprotonation yield the corresponding amines.
The reaction is a standard bimolecular substitution where the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group. libretexts.org While the ether linkage is generally stable, harsh acidic conditions can lead to ether cleavage, which could be a competing reaction pathway. sciencemadness.orgyoutube.com
| Nucleophile (Nu⁻) | Product | Reaction Type |
| OH⁻ | [2-(Cyclopropylmethoxy)ethoxy]methanol | Sₙ2 |
| RO⁻ | [(2-Alkoxyethoxy)methyl]cyclopropane | Sₙ2 |
| CN⁻ | 3-(Cyclopropylmethoxy)propanenitrile | Sₙ2 |
| N₃⁻ | [(2-Azidoethoxy)methyl]cyclopropane | Sₙ2 |
Nucleophilic Attack on the Cyclopropane Ring
Direct nucleophilic attack on a typical, unactivated cyclopropane ring is generally difficult. masterorganicchemistry.com The C-C bonds of the ring are relatively non-polar and the carbon atoms are not sufficiently electrophilic to react with most nucleophiles. Such ring-opening reactions typically require the cyclopropane to be "activated" by an adjacent electron-withdrawing group (acceptor), which polarizes the C-C bonds and makes them susceptible to attack. youtube.comchempedia.info
The this compound molecule lacks a strong electron-accepting group directly attached to the cyclopropane ring. The ether group is generally considered weakly electron-donating. Therefore, this compound does not fit the profile of a standard "donor-acceptor" cyclopropane that readily undergoes nucleophilic ring-opening. researchgate.net For a nucleophile to attack the ring, significant activation, such as through coordination with a strong Lewis acid, would likely be required to induce polarization and facilitate ring cleavage.
Influence of the Chloroethoxy Group on Electrophilicity of Adjacent Centers
The chloroethoxy group exerts electronic effects that modulate the electrophilicity of different centers in the molecule.
Effect on the Chloroethyl Moiety: The primary influence is the strong inductive electron withdrawal by the chlorine atom. This effect makes the C-Cl bond highly polarized, rendering the carbon atom attached to the chlorine the most significant electrophilic center in the side chain, readily attacked by nucleophiles as described in section 3.3.1. ontosight.ai The adjacent ether oxygen atom also has an inductive withdrawing effect, though weaker than chlorine's.
Effect on the Cyclopropane Ring: The influence of the (2-chloroethoxy)methyl group on the cyclopropane ring is minimal and indirect. The ether oxygen can be considered weakly electron-donating to the attached methylene (B1212753) group via resonance, but its inductive effect is withdrawing. This entire substituent does not act as a strong electron-withdrawing "acceptor" group necessary to activate the cyclopropane ring for nucleophilic attack. researchgate.netresearchgate.net Consequently, the electrophilicity of the cyclopropane ring carbons is not significantly enhanced by this substituent.
Sₙ2 Reactivity of Electrophilic Cyclopropanes
The ring-opening of cyclopropanes bearing electron-accepting groups (e.g., ester, cyano, keto) with nucleophiles often proceeds via an Sₙ2-type mechanism. researchgate.netresearchgate.net In these "electrophilic cyclopropanes," the acceptor group polarizes the distal C-C bond, making the adjacent carbon atom electrophilic. A nucleophile can then attack this carbon, leading to a concerted bond-formation and ring-opening process, with inversion of stereochemistry at the site of attack. The high ring strain (approximately 27 kcal/mol) provides a strong thermodynamic driving force for this cleavage. masterorganicchemistry.com
Kinetic studies on various electrophilic cyclopropanes with nucleophiles like thiophenolates have confirmed the bimolecular nature of these reactions. nih.govscispace.comnih.gov The reaction rates are sensitive to the nature of the acceptor group on the cyclopropane and the nucleophilicity of the attacking species.
It is crucial to note that this compound is not classified as a typical electrophilic cyclopropane in this context. The absence of a directly attached, powerful electron-withdrawing group means it is not expected to readily undergo this type of Sₙ2 ring-opening reaction under standard conditions. masterorganicchemistry.comresearchgate.net
| Feature | Electrophilic Cyclopropane (e.g., Cyclopropane-1,1-dicarbonitrile) | This compound |
| Activating Group | Strong electron-acceptor (e.g., -CN, -COOR) | Weakly donating/withdrawing ether group |
| Ring Polarization | High, enabling nucleophilic attack | Low, ring is not activated |
| Sₙ2 Ring Opening | Favorable and well-documented reaction pathway researchgate.net | Unfavorable, not an expected pathway |
Radical Reaction Pathways
The this compound structure offers several avenues for radical-mediated transformations. The presence of C-H bonds, a C-Cl bond, and the strained cyclopropane ring all provide potential sites for radical initiation and rearrangement.
A key and well-documented reaction of this system involves the formation of a cyclopropylmethyl radical. If a radical is generated on the methylene carbon adjacent to the cyclopropane ring (e.g., through hydrogen abstraction by a radical initiator), it will undergo an extremely rapid ring-opening rearrangement. psu.edu The cyclopropylmethyl radical (1) exists in equilibrium with the but-3-enyl radical (2), with the ring-opened form being thermodynamically favored due to the release of ring strain. The rate constant for this ring-opening is on the order of 10⁸ s⁻¹ at room temperature. psu.edu This rearrangement is often used as a "radical clock" to probe the lifetime of radical intermediates.
Other potential radical pathways include:
Abstraction from the Ether Side Chain: Hydrogen abstraction can occur at other positions on the chloroethoxy group, leading to different radical intermediates that could undergo further reactions like fragmentation or intramolecular cyclization. nih.govresearchgate.net
C-Cl Bond Homolysis: The carbon-chlorine bond can be cleaved under photochemical or radical-initiating conditions to form a primary alkyl radical, which could then participate in various radical processes.
Intramolecular Cyclization: A radical generated at the terminal carbon of the chloroethoxy chain could potentially undergo an intramolecular addition to the cyclopropane ring, although this is less common than the cyclopropylmethyl ring-opening. orgsyn.org Radical cyclization to form heterocyclic products is a known synthetic strategy. rsc.org
The specific pathway followed would depend on the method of radical generation and the reaction conditions. The rapid ring-opening of any cyclopropylmethyl radical formed is often the dominant process. ucl.ac.ukrsc.org
Free Radical Additions to Cyclopropanes
Free radical reactions offer a pathway for the functionalization of cyclopropanes, typically proceeding via ring-opening. The high strain energy of the three-membered ring makes it behave somewhat like a carbon-carbon double bond, susceptible to addition reactions. youtube.com The process is initiated by the attack of a radical species on the cyclopropane ring. This addition leads to the homolytic cleavage of one of the C-C bonds, relieving the ring strain and forming a more stable, ring-opened radical intermediate.
The general mechanism can be outlined in the following steps:
Initiation : A radical initiator (e.g., a peroxide) generates a reactive radical species.
Addition-Cleavage : The radical adds to one of the carbon atoms of the cyclopropane ring. Concurrently or subsequently, the distal C-C bond breaks, resulting in a 1,3-diradical or, more commonly, a stabilized primary or secondary radical at one end of the propane (B168953) chain and the new substituent at the other.
Propagation/Termination : The resulting alkyl radical can then participate in further reactions, such as abstracting an atom from another molecule to propagate the chain, or it can be trapped by another radical in a termination step. libretexts.org
For a compound like this compound, a radical addition would likely lead to the formation of a ring-opened product. The regioselectivity of the initial radical attack and the stability of the resulting radical intermediate would be key factors in determining the final product structure.
Reductive Ring-Opening Mechanisms of Cyclopropylcarbinyl Systems
The cyclopropylcarbinyl system is a well-studied motif in physical organic chemistry, known for its rapid ring-opening rearrangement which serves as a radical clock. When a radical is generated on a carbon adjacent to a cyclopropane ring (a cyclopropylcarbinyl radical), it can undergo a very fast ring-opening to form the homoallyl radical. This rearrangement is driven by the release of the significant ring strain (approximately 27 kcal/mol). masterorganicchemistry.com
In the context of reductive mechanisms, the process is often initiated by a single-electron transfer (SET) to the molecule, forming a radical anion. If the cyclopropylcarbinyl moiety is attached to a reducible functional group (like a ketone), the electron is added to that group. The resulting radical anion can then undergo cleavage. nih.gov For cyclopropylcarbinyl systems, the ring-opening of the corresponding radical anion is also an observed phenomenon, though the rates and controlling factors can differ from those of neutral radicals. researchgate.net The delocalization of both the charge and the spin in the radical anion are critical factors governing its reactivity. researchgate.net
Formation and Reactivity of Ion-Radical Species
Ion-radical species, both radical cations and radical anions, are key intermediates in the oxidation and reduction of cyclopropane derivatives. Their formation is typically achieved through single-electron transfer (SET) processes, which can be initiated electrochemically or with chemical oxidants or reductants.
Radical Cations (Oxidation) : One-electron oxidation of a cyclopropane derivative can lead to a radical cation. The subsequent fate of this species is highly dependent on the substitution pattern. For many cyclopropane derivatives, the radical cation undergoes a rapid ring-opening to form a distonic radical cation, where the charge and the radical are separated, often by three carbon atoms. This intermediate can then be trapped by nucleophiles or undergo further rearrangement or cyclization reactions. nih.gov
Radical Anions (Reduction) : Conversely, one-electron reduction generates a radical anion. As discussed previously, these species are also prone to ring-opening, driven by the release of ring strain. nih.gov The cleavage of a C-C bond in the cyclopropane ring results in a new radical anion intermediate that can be protonated or react with electrophiles.
The stability and subsequent reaction pathways of these ion-radical species are influenced by the substituents on the cyclopropane ring. Electron-donating groups can stabilize the radical cation, while electron-withdrawing groups can stabilize the radical anion, affecting the potential at which these species are formed and their subsequent chemical behavior.
Oxidation Reaction Pathways and Product Derivations
The oxidation of cyclopropanes often involves a ring-opening step, facilitated by the high strain of the three-membered ring. Oxidative radical ring-opening/cyclization is a powerful strategy for synthesizing more complex molecules from cyclopropane precursors. nih.govresearchgate.net
A common mechanistic pathway begins with a single-electron transfer (SET) from the cyclopropane derivative to an oxidant, forming a radical cation. This radical cation can then undergo C-C bond cleavage to yield a ring-opened radical cation. The specific bond that cleaves is often determined by the substituents, with cleavage occurring to produce the most stable radical and carbocation centers. beilstein-journals.orgbeilstein-journals.org
For example, in the presence of an oxidizing agent like a metal salt (e.g., Ag(I), Mn(OAc)₃), a radical can be generated which then adds to a substituted cyclopropane (like a methylenecyclopropane (B1220202) or cyclopropanol). nih.gov The resulting intermediate undergoes ring-opening to form an alkyl radical, which can then be oxidized further or participate in intramolecular cyclization to form new ring systems. nih.govbeilstein-journals.org
Table 1: General Oxidative Reactions of Cyclopropane Derivatives
| Cyclopropane Type | Reagent/Condition | Intermediate Pathway | Typical Product Class |
|---|---|---|---|
| Methylenecyclopropanes | Mn(OAc)₃ | Radical addition, ring-opening, cyclization, oxidation | Dihydronaphthalenes |
| Cyclopropanols | Ag(I), K₂S₂O₈ | Formation of alkoxy radical, ring-opening | β-Keto radicals, ketones |
This table presents generalized data for classes of cyclopropane derivatives, not specifically for this compound.
Reduction Reaction Pathways and Product Derivations
Reductive pathways for cyclopropanes also center on ring-opening reactions. The process is typically initiated by the addition of one or more electrons to the molecule. This can be achieved electrochemically or by using dissolving metal reductants or other chemical reducing agents. The addition of an electron forms a radical anion, which, as previously noted, is often unstable and rapidly undergoes cleavage of a strained C-C bond. nih.gov
The resulting ring-opened species (a carbanion if two electrons are added, or a radical anion after one-electron transfer) can then be quenched by a proton source (like an alcohol or water) to yield a saturated, open-chain product. The regioselectivity of the ring-opening is dictated by the substitution pattern on the cyclopropane ring, with cleavage generally occurring in a way that places the negative charge or radical on the carbon best able to stabilize it.
For a simple substituted alkane like this compound, reduction would likely require harsh conditions unless an activating group is present. If reduction were to occur at the cyclopropane ring, it would lead to the formation of open-chain butane (B89635) derivatives.
Intermolecular and Intramolecular Reaction Dynamics
1,4-Addition Followed by Ring Closure
The concept of a 1,4-addition to a cyclopropane ring itself is not a standard transformation. However, donor-acceptor cyclopropanes can undergo formal [3+2] cycloadditions where the cyclopropane acts as a three-carbon component. This reaction proceeds via a ring-opening mechanism to form a 1,3-zwitterionic or 1,3-diradical intermediate, which is then trapped by a two-atom component (the "acceptor" or dipolarophile/alkene).
A more common reaction class that involves these steps is the Michael-Initiated Ring Closure (MIRC), which is a method for synthesizing cyclopropanes. It is plausible that a reverse-MIRC type reaction could occur, where a nucleophile attacks the cyclopropane ring, inducing a ring-opening to form an enolate or carbanion which could then be trapped.
In the context of intramolecular dynamics, a suitably functionalized cyclopropane could undergo a ring-opening followed by an intramolecular ring-closure. For instance, if the ring opens to create a radical or ionic center at one end of a three-carbon chain, and the substituent at the other end contains an unsaturated group (like a double bond or a nitrile), an intramolecular addition could occur, leading to the formation of a new, larger ring (often a five-membered ring). This type of tandem ring-opening/cyclization is a known strategy in organic synthesis. nih.gov
Conjugated Additions Involving the Cyclopropyl (B3062369) Ring
The term "conjugated addition" typically refers to the 1,4-addition of a nucleophile to a system where a double or triple bond is conjugated with an electron-withdrawing group (EWG), such as a carbonyl or nitrile. In the case of this compound, the cyclopropane ring is not in conjugation with such an activating group. Therefore, it does not undergo classical conjugated additions like the Michael reaction.
However, the high p-character of the C-C bonds in the cyclopropane ring imparts alkene-like properties, making it susceptible to electrophilic addition reactions that proceed via ring-opening. This transformation is the functional equivalent of an addition reaction for non-activated cyclopropanes. The mechanism involves the initial attack by an electrophile (E⁺), leading to the cleavage of a C-C bond and the formation of a carbocation intermediate. This cation is then intercepted by a nucleophile (Nu⁻).
The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation, following Markovnikov's rule. The electrophile adds to the carbon atom that results in the formation of the more stable carbocation on the adjacent carbon. For an unsubstituted cyclopropylmethyl system, this typically leads to the formation of a primary carbocation, but the significant strain release drives the reaction forward.
General Mechanism of Electrophilic Ring-Opening:
Protonation/Electrophilic Attack: An electrophile attacks one of the C-C bonds of the cyclopropane ring.
Ring-Opening: The bond breaks, forming a carbocation intermediate.
Nucleophilic Capture: A nucleophile attacks the carbocation, yielding the final open-chain product.
Detailed research on simple cyclopropanes has established predictable outcomes for these types of reactions, as summarized in the table below. While specific data for this compound is not available, its reactivity is expected to follow these general principles.
Table 1: Illustrative Electrophilic Ring-Opening Reactions of a Simple Cyclopropane Ring
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product Type |
| HBr | H⁺ | Br⁻ | 1,3-Dihalopropane |
| H₂O / H₂SO₄ | H⁺ | H₂O | Propanol |
| Br₂ | Br⁺ | Br⁻ | 1,3-Dibromopropane |
| Hg(OAc)₂ / H₂O | Hg(OAc)⁺ | H₂O | Organomercurial alcohol |
Lewis Acid Catalyzed Ring-Opening Reactions
The presence of an ether oxygen atom in this compound provides a site for coordination with Lewis acids, facilitating ring-opening reactions under milder conditions than purely electrophilic additions. This process is a key reaction pathway for cyclopropylmethyl ethers and related compounds.
The general mechanism involves the following steps:
Lewis Acid Coordination: The Lewis acid (LA) coordinates to the ether oxygen, making the oxygen a better leaving group and activating the molecule.
C-O Bond Cleavage & Ring-Opening: The activated complex undergoes cleavage of either the C-O bond or a C-C bond of the cyclopropane ring. Most commonly, heterolytic cleavage of a cyclopropane C-C bond occurs to form the highly stabilized cyclopropylcarbinyl cation. This cation is stabilized by the overlap of the bent orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center.
Rearrangement and Nucleophilic Attack: The cyclopropylcarbinyl cation is in equilibrium with the homoallyl and cyclobutyl cations. This cationic intermediate can then be trapped by a nucleophile present in the reaction mixture.
The reaction of a related compound, 4,6-O-cyclopropylmethylidene acetal (B89532) on a glucoside, with the Lewis acid trimethylaluminum (B3029685) has been studied. tandfonline.com In this case, coordination of the Lewis acid to an oxygen atom initiates a ring-opening and rearrangement cascade, demonstrating the facility of such processes. tandfonline.com The intermediate cyclopropylcarbinyl cation's stability and subsequent reactions are central to the outcome. tandfonline.com
The specific products formed from the Lewis acid-catalyzed ring-opening of this compound would depend on the Lewis acid used, the solvent, and the available nucleophiles. Research on analogous systems provides insight into the expected outcomes.
Table 2: Examples of Lewis Acid-Catalyzed Ring-Opening of Cyclopropyl Systems
| Substrate Analogue | Lewis Acid | Nucleophile / Conditions | Product Type |
| 2-Aryl-1,1-dicarboxylate Cyclopropane | TMSOTf | Arylaldehyde | 2-(2-Hydroxyethyl)-1,3-diarylpropenone |
| 4,6-O-Cyclopropylmethylidene-α-d-glucopyranoside | Trimethylaluminum | Toluene, 0°C to RT | 4-O-(1-Cyclopropylethyl) ether |
| Donor-Acceptor Cyclopropanes | Sc(OTf)₃ | Thioketenes | 2-Methylidene tetrahydrothiophenes |
Advanced Computational and Theoretical Chemistry Studies
Quantum Mechanical and Density Functional Theory (DFT) Investigations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and energetic properties of [(2-Chloroethoxy)methyl]cyclopropane. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Prediction of Electronic and Conformational Behavior
DFT calculations are instrumental in predicting the electronic properties of this compound. By mapping the electron density, key descriptors such as electrostatic potential surfaces, dipole moments, and atomic charges can be determined. These properties are crucial for understanding how the molecule interacts with other chemical species.
Conformational analysis through DFT reveals the most stable three-dimensional arrangements of the atoms. For this compound, this involves determining the preferred orientations of the chloroethoxy and methylcyclopropane (B1196493) groups relative to each other. The relative energies of different conformers are calculated to identify the global minimum energy structure, which is the most populated conformation at equilibrium.
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Calculated Value |
|---|---|
| Dipole Moment | 2.1 D |
| HOMO Energy | -9.5 eV |
| LUMO Energy | 1.2 eV |
Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.
Geometry Optimization Studies
Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a precise determination of bond lengths, bond angles, and dihedral angles. These optimized geometries are essential for accurate predictions of other molecular properties.
Table 2: Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C(ring)-C(ring) | 1.51 | C-O-C | 112.5 |
| C(ring)-CH2 | 1.53 | O-C-C | 109.8 |
| C-O | 1.42 | C-C-Cl | 110.2 |
Note: The data in this table is hypothetical and represents typical geometric parameters obtained from geometry optimization studies.
Analysis of Molecular Orbital Interactions and Electron Delocalization
The reactivity and stability of this compound are governed by the interactions between its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontier orbitals involved in chemical reactions. Analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into the molecule's electrophilic and nucleophilic sites.
Electron delocalization, where electrons are shared over multiple atoms, can be investigated using methods like Natural Bond Orbital (NBO) analysis. For this compound, this would reveal the extent of interactions between the orbitals of the cyclopropane (B1198618) ring and the chloroethoxy substituent, which can influence the molecule's stability and reactivity.
Molecular Dynamics and Conformational Analysis of the Chloroethoxy Substituent
Molecular dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of the flexible chloroethoxy substituent. By solving Newton's equations of motion for the atoms over time, MD simulations can explore the accessible conformational space and determine the relative populations of different rotamers. This is particularly important for understanding how the flexibility of the side chain might influence the molecule's interactions with its environment or its ability to adopt a specific conformation required for a reaction.
Reaction Pathway Modeling and Energy Profile Calculations
Computational methods can be used to model the potential reaction pathways of this compound. By calculating the energy of the system along a reaction coordinate, a potential energy profile can be constructed. This profile reveals the energies of reactants, transition states, intermediates, and products.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms is a key application of reaction pathway modeling. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or ring-opening reactions of the strained cyclopropane ring. By identifying the transition state structures and calculating the activation energies, the most favorable reaction pathways can be determined. This provides a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction.
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Hypothetical Data)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Attack | TS1 | 25.3 |
Note: The data in this table is hypothetical and illustrates the type of information obtained from reaction pathway modeling.
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry provides a robust platform for predicting the regioselectivity and stereoselectivity of reactions involving substituted cyclopropanes. Through the use of quantum mechanical calculations, researchers can model reaction pathways and determine the energetic favorability of different outcomes.
Key Predictive Models and Findings:
Frontier Molecular Orbital (FMO) Theory: This theory is often employed to predict the regioselectivity of cycloaddition reactions. By calculating the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, scientists can identify the most likely sites of interaction. For a molecule like this compound, the electronic nature of the chloroethoxy and methyl substituents would significantly influence the electron density distribution in the cyclopropane ring, thereby dictating the preferred orientation of approach for a reacting partner.
Transition State Theory: Computational modeling of transition states is a powerful tool for predicting both regioselectivity and stereoselectivity. By locating and calculating the energies of the transition states for all possible reaction pathways, the path with the lowest activation energy can be identified as the most probable. For instance, in a potential cycloaddition reaction, the steric hindrance and electronic effects of the [(2-chloroethoxy)methyl] group would lead to distinct energy barriers for the formation of different regioisomeric and stereoisomeric products.
Illustrative Data from Analogous Systems:
While specific data for this compound is not available, studies on similar donor-acceptor cyclopropanes provide a valuable reference. The table below illustrates how computational models predict regioselectivity in a generalized cyclopropane system.
| Reactant A (Cyclopropane Derivative) | Reactant B | Predicted Major Regioisomer | Computational Method |
| Donor-Acceptor Cyclopropane | Alkene | 1,3-adduct | DFT (B3LYP/6-31G*) |
| Donor-Acceptor Cyclopropane | Alkyne | 1,3-adduct | MP2/cc-pVTZ |
This table is a generalized representation based on established principles of cyclopropane reactivity and does not represent specific experimental data for the title compound.
Theoretical Contributions to Structure-Reactivity Relationships
Theoretical studies are instrumental in establishing clear structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and observing the resulting changes in reactivity, chemists can gain a deep understanding of the underlying electronic and steric factors that govern a reaction.
Key Theoretical Insights:
Strain Energy: The cyclopropane ring is inherently strained. Computational methods can precisely quantify this strain energy and correlate it with the molecule's reactivity. The substituents on the cyclopropane ring can either increase or decrease this strain, thereby modulating its reactivity. The [(2-chloroethoxy)methyl] group, with its specific electronic and steric profile, would have a quantifiable impact on the ring's strain and, consequently, its propensity to undergo ring-opening or cycloaddition reactions.
Summary of Theoretical Parameters and Their Influence on Reactivity:
| Theoretical Parameter | Influence on Reactivity | Relevance to this compound |
| Ring Strain Energy | Higher strain generally leads to higher reactivity in ring-opening reactions. | The substituent may alter the inherent strain of the cyclopropane ring. |
| HOMO-LUMO Gap | A smaller energy gap often indicates higher reactivity in cycloadditions. | The chloroethoxy and methyl groups will modulate the frontier orbital energies. |
| Atomic Charges | The distribution of partial charges influences interactions with polar reagents. | The electronegative chlorine and oxygen atoms will create distinct electrophilic and nucleophilic sites. |
| Steric Hindrance | Bulky groups can block certain reaction pathways, influencing selectivity. | The size and conformation of the [(2-chloroethoxy)methyl] group will be a key factor. |
This table provides a qualitative summary of expected relationships based on general theoretical principles.
Applications in Advanced Organic Synthesis Research
Utilization as a Versatile Building Block for Complex Molecular Architectures
[(2-Chloroethoxy)methyl]cyclopropane is noted for its potential as a versatile intermediate in the synthesis of a variety of organic molecules. Its utility is primarily anticipated in the development of new pharmaceuticals and agrochemicals. The strained cyclopropane (B1198618) ring and the reactive chloroethoxy group are key features that allow for its incorporation into larger, more complex molecular frameworks. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a pathway to introduce a three-carbon unit into a target molecule. Simultaneously, the chloroethoxy group offers a handle for nucleophilic substitution reactions, enabling the attachment of diverse functional groups and the extension of molecular chains.
Strategic Incorporation into Novel Heterocyclic Systems
Although specific examples of the use of this compound in the synthesis of novel heterocyclic systems are not readily found in the literature, the structural motifs of related compounds suggest its potential in this area. For instance, analogous compounds containing a (2-chloroethoxy) group are known to serve as intermediates in the synthesis of various heterocycles. The chloroethoxy side chain can undergo intramolecular cyclization reactions with a suitably positioned nucleophile on the cyclopropane ring or an adjacent part of the molecule, leading to the formation of oxygen-containing heterocyclic rings such as furans or pyrans.
Development of Chiral Scaffolds for Asymmetric Catalysis
The development of chiral cyclopropane scaffolds is a significant area of research in asymmetric catalysis. These rigid, three-dimensional structures can serve as effective ligands for metal catalysts, inducing stereoselectivity in a wide range of chemical transformations. While there is no specific information detailing the use of this compound in the development of chiral scaffolds, its structure presents possibilities for such applications. Through stereoselective synthesis or resolution, enantiomerically pure forms of this compound could be obtained. The ethoxy group could then be further functionalized to introduce coordinating atoms, thereby creating a novel chiral ligand for asymmetric catalysis.
Exploration of Novel Reaction Pathways and Methodologies
The unique combination of a strained ring and a reactive side chain in this compound suggests its potential for exploring novel reaction pathways. The interplay between the cyclopropane ring and the chloroethoxy group could lead to unique reactivity patterns under various reaction conditions, including transition-metal catalysis, radical reactions, or acid/base-mediated transformations.
Access to Non-Proteinogenic Amino Acid Derivatives
Non-proteinogenic amino acids are crucial components in the development of peptidomimetics and other biologically active molecules. Cyclopropane-containing amino acids, in particular, are of significant interest due to their conformationally constrained nature. Although there are no specific reports on the synthesis of non-proteinogenic amino acids from this compound, its structure could, in principle, serve as a precursor. The cyclopropylmethyl group could form the side chain of an amino acid, with the chloroethoxy moiety providing a reactive site for the introduction of an amino group or for further elaboration of the side chain.
Spectroscopic and Advanced Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of [(2-Chloroethoxy)methyl]cyclopropane. It provides profound insights into the molecular framework, stereochemistry, and dynamic behavior of the molecule in solution. azom.com
The geometry of the cyclopropane (B1198618) ring is a key structural feature that can be meticulously investigated using proton (¹H) NMR, specifically through the analysis of spin-spin coupling constants (J-values). dtic.mil The strained, rigid nature of the three-membered ring results in characteristic coupling constant values that differ significantly from those in acyclic systems. youtube.com In substituted cyclopropanes, the vicinal coupling constants between protons on adjacent carbons are highly dependent on their stereochemical relationship (cis or trans). dtic.mil
A defining characteristic of cyclopropane systems is that the coupling constant for cis-protons (³J_cis) is typically larger than that for trans-protons (³J_trans), an observation that is contrary to what is seen in larger, more flexible cycloalkanes and acyclic systems as described by the Karplus relationship. youtube.comcore.ac.uk This is because the dihedral angle for cis-protons is approximately 0°, while for trans-protons it is around 120°. youtube.com Geminal coupling (²J_gem), the coupling between two protons on the same carbon, is also a valuable parameter. dtic.mil In cyclopropanes, geminal and vicinal couplings often have opposite signs. dtic.milcore.ac.uk
| Coupling Type | Stereochemical Relationship | Typical Range (Hz) | Governing Factors |
|---|---|---|---|
| Vicinal (³J) | cis | 8 - 12 | Dihedral angle (~0°) |
| Vicinal (³J) | trans | 4 - 8 | Dihedral angle (~120°) |
| Geminal (²J) | N/A | -4 to -10 | Bond angle and substituent electronegativity |
Data is generalized from typical values for substituted cyclopropanes.
For this compound, detailed analysis of the multiplets corresponding to the cyclopropyl (B3062369) protons would allow for the unambiguous assignment of the ring's stereochemistry by comparing the observed coupling constants to these established ranges.
While the cyclopropane ring is rigid, the [(2-chloroethoxy)methyl] side chain possesses significant conformational flexibility due to rotation around its single bonds (C-C and C-O). Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating the kinetics of these conformational exchange processes. rsc.org
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the side-chain protons. However, by lowering the temperature, this rotation can be slowed. If the rate of exchange becomes slow enough, separate signals for the protons in each distinct conformation may be observed. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature.
From the coalescence temperature and the frequency difference between the signals at the slow-exchange limit, the free energy of activation (ΔG‡) for the conformational interconversion can be calculated. researchgate.net This provides quantitative data on the energy barriers separating different rotational conformers of the side chain, offering insight into its preferred spatial arrangements. nih.govnih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes a series of predictable cleavage reactions to yield smaller, stable fragment ions.
The fragmentation pathway is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments (cations and radicals). Key fragmentation processes for this compound would likely include:
Alpha-cleavage: The bond between the cyclopropyl ring and the exocyclic methylene (B1212753) group is susceptible to cleavage, leading to the formation of a stable cyclopropylmethyl cation or a related fragment.
Ether Bond Cleavage: The C-O bonds in the ether linkage can break, leading to the loss of the chloroethoxy group or the cyclopropylmethyl group.
Side-Chain Fragmentation: The chloroethoxy side chain can fragment through the loss of a chlorine radical (•Cl), ethylene (B1197577) (C₂H₄), or hydrogen chloride (HCl).
Rearrangements: McLafferty-type rearrangements are possible if the side chain is sufficiently long and contains appropriate hydrogen atoms, though less common for this specific structure. nih.gov
| m/z Value | Proposed Fragment Ion Structure | Plausible Origin |
|---|---|---|
| 134/136 | [C₆H₁₁ClO]⁺• | Molecular ion (M⁺•) with ³⁵Cl/³⁷Cl isotopes |
| 99 | [C₆H₁₁O]⁺ | Loss of •Cl from the molecular ion |
| 81 | [C₅H₉O]⁺ | Cleavage of C-Cl bond and loss of H₂ |
| 63/65 | [CH₂CH₂Cl]⁺ | Cleavage of the C-O ether bond |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation from α-cleavage |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation from ring opening |
The table presents a hypothetical fragmentation pathway based on established chemical principles.
Infrared (IR) Spectroscopy for Elucidating Vibrational Modes and Reaction Monitoring
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, making it a powerful tool for identifying the functional groups present in this compound. uwimona.edu.jm Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, rocking). uwimona.edu.jmpressbooks.pub
For this compound, key diagnostic absorption bands would confirm the presence of the cyclopropane ring, the ether linkage, the C-Cl bond, and the aliphatic C-H bonds. libretexts.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Cyclopropane Ring |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1450 | CH₂ Scissoring (Bending) | Aliphatic (CH₂) |
| 1150 - 1100 | C-O-C Asymmetric Stretch | Ether |
| ~1020 | Ring Deformation ("Breathing") | Cyclopropane Ring |
| 750 - 650 | C-Cl Stretch | Alkyl Halide |
Beyond structural confirmation, IR spectroscopy is highly effective for real-time reaction monitoring. rsc.orgyoutube.com For instance, during the synthesis of this compound, one could use an in-situ probe (like Attenuated Total Reflectance, ATR-IR) to track the disappearance of a reactant's characteristic peak (e.g., the C=C stretch of an alkene precursor in a cyclopropanation reaction) and the simultaneous appearance of the product's cyclopropane C-H stretch around 3050 cm⁻¹. researchgate.netcopernicus.org This allows for precise determination of reaction kinetics and endpoints without the need for sampling. nih.gov
Advanced Chromatographic Techniques for Reaction Progress Monitoring and Complex Mixture Analysis
Chromatographic methods are indispensable for separating this compound from reactants, byproducts, and solvents, which is critical for both reaction monitoring and final product purification.
Gas chromatography (GC) is the premier chromatographic technique for the analysis of volatile and thermally stable compounds like this compound. jmchemsci.com
Reaction Monitoring: GC provides a robust method for tracking the progress of a synthesis reaction. hidenanalytical.com Small aliquots can be withdrawn from the reaction vessel at timed intervals, quenched, and injected into the GC. The resulting chromatogram separates the components of the mixture, and the area of each peak is proportional to the concentration of the corresponding compound. By plotting the relative concentrations of reactants and products over time, a detailed kinetic profile of the reaction can be constructed. nih.gov
Purity Assessment: GC is also the gold standard for assessing the purity of the final, isolated product. chromatographyonline.com A high-purity sample of this compound should yield a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, which could include residual starting materials, solvents, or byproducts from side reactions. semanticscholar.org By integrating the areas of all peaks, the purity can be quantified as a percentage (Area % of the main peak). researchgate.net The choice of a suitable capillary column (e.g., with a non-polar or mid-polarity stationary phase) and an optimized temperature program is crucial for achieving baseline separation of all components.
| Peak No. | Retention Time (min) | Area | Area % | Possible Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15,230 | 0.41 | Solvent Impurity |
| 2 | 5.88 | 3,678,990 | 99.32 | This compound |
| 3 | 7.12 | 10,010 | 0.27 | Byproduct |
This table represents a hypothetical result for a high-purity sample.
High-Performance Liquid Chromatography (HPLC) in Synthetic Studies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the synthetic studies of cyclopropane-containing molecules, including this compound. Its application is critical for monitoring reaction progress, assessing the purity of intermediates and final products, and for the isolation of target compounds from complex reaction mixtures. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.
In the context of this compound synthesis, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. This technique separates molecules based on their hydrophobicity. For a moderately polar compound like this compound, a C18 or C8 stationary phase is typically effective. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allowing for gradient elution to resolve compounds with varying polarities that may be present in the reaction mixture, including starting materials, byproducts, and the desired product.
The development of a robust HPLC method for the analysis of this compound would involve the optimization of several key parameters to achieve adequate separation and peak resolution. These parameters include the selection of the stationary phase, the composition and gradient of the mobile phase, the flow rate, and the column temperature. Detection is most commonly achieved using a UV detector, typically at a low wavelength (e.g., 200-220 nm) where the molecule may exhibit some absorbance, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) if the chromophore is weak.
For more complex matrices or for achieving higher sensitivity, HPLC can be coupled with mass spectrometry (HPLC-MS). This powerful combination provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the unequivocal identification of this compound and for the characterization of unknown impurities.
A representative HPLC method for the analysis of a synthetic mixture containing this compound is detailed in the following table:
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Under these hypothetical conditions, one would expect to see distinct peaks for the starting materials, the product this compound, and any significant byproducts, allowing for the quantification of reaction conversion and product purity.
Emerging Analytical Techniques for Detailed Structural and Mechanistic Investigations
Beyond routine analysis, emerging analytical techniques are being increasingly applied to gain deeper insights into the detailed structural features and reaction mechanisms associated with complex molecules like this compound. These advanced methods provide a level of detail that is often unattainable with more conventional techniques.
One such powerful technique is two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals, especially in cases of complex spin systems or overlapping signals that can arise from the cyclopropyl and ethoxymethyl moieties of this compound. These experiments reveal through-bond and through-space correlations between nuclei, providing definitive evidence for the connectivity and stereochemistry of the molecule.
Computational chemistry and Density Functional Theory (DFT) have emerged as indispensable tools for investigating reaction mechanisms. nih.gov For the synthesis of this compound, computational modeling can be used to explore potential reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. nih.gov This theoretical approach provides a molecular-level understanding of the reaction dynamics and can guide the optimization of reaction conditions to improve yield and selectivity.
Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for detailed structural elucidation and impurity profiling. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its byproducts. researchgate.net MS/MS experiments, involving the fragmentation of a selected ion, can provide valuable structural information about different parts of the molecule, aiding in the confirmation of its identity and the characterization of unknown related substances. researchgate.net
The application of these emerging techniques is summarized in the table below, highlighting their specific contributions to the study of this compound.
Table 2: Application of Emerging Analytical Techniques
| Technique | Application | Expected Insights |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Definitive confirmation of molecular structure and connectivity. |
| Computational Chemistry (DFT) | Investigation of reaction pathways and transition states. | Understanding of reaction mechanisms and prediction of product selectivity. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Confirmation of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis of molecular ions. | Structural elucidation of the parent compound and impurities. researchgate.net |
The synergistic use of these advanced analytical methodologies provides a comprehensive understanding of the synthesis, structure, and reactivity of this compound, facilitating the development of more efficient and selective synthetic routes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




